molecular formula C16H19ClN4O2 B6444833 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine CAS No. 2640822-22-4

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine

Cat. No. B6444833
CAS RN: 2640822-22-4
M. Wt: 334.80 g/mol
InChI Key: DXFMKRCAVQBPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is a synthetic compound with a variety of potential applications in scientific research. It has a unique chemical structure that is composed of four different components: a pyridine ring, an alkyl chain, a methyl group, and a piperidine ring. This compound can be synthesized in a variety of ways and has been found to have a variety of biochemical and physiological effects when used in laboratory experiments.

Scientific Research Applications

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine has a variety of potential scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of cell signaling pathways. It has also been used in the study of drug metabolism and has been found to have potential applications in the field of cancer research. In addition, this compound has been used in the study of protein-protein interactions and has been found to have potential applications in the field of drug discovery.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is not yet fully understood. However, it is believed that this compound binds to certain enzymes and proteins in the body, which results in the inhibition of their activity. In addition, this compound has been found to interact with certain cell signaling pathways, which may result in the inhibition of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine are not yet fully understood. However, it has been found to have a variety of effects on enzymes and proteins in the body, as well as on cell signaling pathways. In addition, this compound has been found to have anti-inflammatory and anti-cancer activities, as well as the potential to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine in laboratory experiments include its ease of synthesis, its ability to bind to various enzymes and proteins, and its potential to modulate cell signaling pathways. The main limitation of this compound is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects.

Future Directions

The future directions for research involving 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine include further studies on its mechanism of action, its potential applications in drug discovery, and its potential to modulate the immune system. Additionally, further studies could be conducted to investigate its potential use in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, further research could be conducted to investigate its potential use in the development of new drugs and therapies.

Synthesis Methods

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine can be synthesized using a variety of methods. The most common method is by a nucleophilic substitution reaction of 3-chloropyridine with an alkyl halide in the presence of a base. This reaction results in the formation of a pyridine ring with an alkyl chain attached. The pyridine ring can then be reacted with a methyl group and a piperidine ring in the presence of a catalyst to form the desired compound. Other methods for synthesizing this compound include the use of a Wittig reaction and the use of a Grignard reaction.

properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-22-16-8-15(19-11-20-16)21-6-3-12(4-7-21)10-23-14-2-5-18-9-13(14)17/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFMKRCAVQBPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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